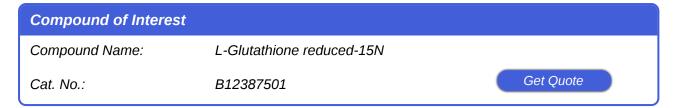


Application Notes and Protocols for NMR Spectroscopy of 15N-Labeled Glutathione

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH) is a tripeptide (y-L-Glutamyl-L-cysteinyl-glycine) that plays a pivotal role in a multitude of cellular processes, including antioxidant defense, detoxification, and the maintenance of redox homeostasis. The use of 15N-labeled glutathione in Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for studying its structure, dynamics, and interactions with other molecules in detail. This document provides an overview of key NMR techniques, experimental protocols, and quantitative data for the analysis of 15N-labeled glutathione.

Data Presentation

Table 1: ¹H and ¹⁵N Chemical Shifts of Glutathione

The following table summarizes the reported ¹H and ¹⁵N chemical shifts for reduced glutathione (GSH). Chemical shifts can be influenced by factors such as pH, temperature, and solvent.



Residue	Atom	¹ H Chemical Shift (ppm)	¹⁵ N Chemical Shift (ppm)
Glutamate	α-ΝΗ	8.45	121.5
α-CH	3.77	-	
β-CH ₂	2.16	-	_
γ-CH ₂	2.53	-	_
Cysteine	α-ΝΗ	8.60	119.8
α-CH	4.58	-	
β-CH ₂	2.95	-	_
Glycine	α-ΝΗ	8.37	118.2
α-CH ₂	3.96	-	

Note: Chemical shifts are referenced to DSS at 0.00 ppm for ¹H and liquid ammonia at 0.0 ppm for ¹⁵N. Values can vary based on experimental conditions.

Table 2: J-Coupling and Relaxation Data for Glutathione

This table presents typical J-coupling constants and relaxation parameters for glutathione. These values are crucial for understanding molecular conformation and dynamics.

Parameter	Nuclei Involved	Typical Value
J-Coupling	¹ J(¹⁵ N, ¹ H)	~92 Hz
³J(Hα, Hβ) Cys	~5-8 Hz	
Relaxation	T1 of GSH (in human brain)	~397 ± 44 ms
T2 of GSH	Highly dependent on molecular tumbling and exchange	
{¹H}-¹5N NOE	Dependent on local and overall molecular motions	



Experimental Protocols Protocol 1: ¹H-¹⁵N HSQC for 15N-Labeled Glutathione

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is fundamental for observing the correlation between amide protons and their directly attached nitrogen atoms.

- 1. Sample Preparation:
- Dissolve 1-5 mg of 15N-labeled glutathione in 500 μL of a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.0).
- Add 5-10% D₂O to the final sample for the NMR lock.
- For quantitative measurements, a known concentration of an internal standard (e.g., DSS or TSP) should be added.
- 2. NMR Spectrometer Setup and Data Acquisition:
- Use a spectrometer equipped with a cryoprobe for optimal sensitivity.
- Tune and match the probe for both ¹H and ¹⁵N frequencies.
- A common pulse sequence is hsqcetf3gpsi (or similar sensitivity-enhanced, gradient-selected versions).[1]
- Key Acquisition Parameters:
 - ¹H Spectral Width (sw): 12-16 ppm, centered around 4.7 ppm (water resonance).
 - 15N Spectral Width (sw1): 30-40 ppm, centered around 120 ppm.
 - Number of scans (ns): 8-16 (adjust for desired signal-to-noise).
 - Number of increments in t1 (td1): 128-256.
 - Recycle delay (d1): 1.5 2.0 seconds.
 - J(NH) coupling constant: Set to an average of 92 Hz for magnetization transfer.



- 3. Data Processing:
- Apply a squared sine-bell window function in both dimensions.
- Perform Fourier transformation.
- Phase correct the spectrum manually.
- · Perform baseline correction.

Protocol 2: ¹⁵N-Edited TOCSY-HSQC for Spin System Identification

This 3D experiment helps to identify the complete proton spin systems of the glutamate, cysteine, and glycine residues by transferring magnetization from the amide proton to other protons within the same residue.

- 1. Sample Preparation:
- As described in Protocol 1. A higher concentration of the sample may be beneficial.
- 2. NMR Spectrometer Setup and Data Acquisition:
- Use a pulse sequence such as hsqctocsigp or a similar 3D HSQC-TOCSY sequence.
- Key Acquisition Parameters:
 - ¹H and ¹⁵N spectral widths and centers: Similar to the ¹H-¹⁵N HSQC experiment.
 - TOCSY mixing time: 60-80 ms to allow for magnetization transfer through the spin system.
 - Number of scans (ns): 4-8.
 - Number of increments in t1 (15 N) and t2 (1 H): 64-128 for t1 and 128-256 for t2.
 - Recycle delay (d1): 1.5 2.0 seconds.
- 3. Data Processing:



- Process the 3D data using appropriate window functions (e.g., squared sine-bell).
- Perform Fourier transformation, phasing, and baseline correction for all three dimensions.
- Analyze the 2D planes at each ¹⁵N chemical shift to trace the proton-proton correlations for each residue.

Protocol 3: Quantitative NMR (qNMR) of ¹⁵N-Labeled Glutathione

qNMR allows for the accurate determination of the concentration of 15N-labeled glutathione in a sample.

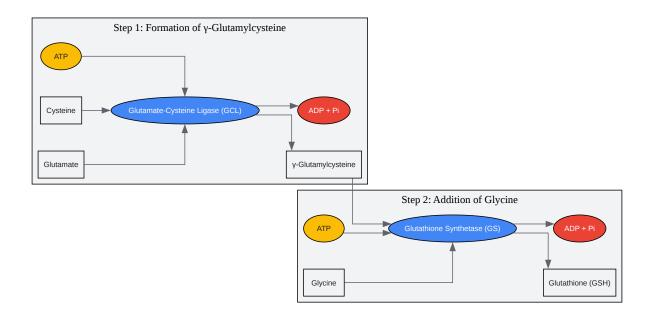
- 1. Sample Preparation:
- Accurately weigh a known amount of 15N-labeled glutathione and a certified internal standard (e.g., maleic acid, DSS).
- Dissolve both in a known volume of deuterated solvent (e.g., D₂O or a buffered solution in D₂O). Ensure complete dissolution.
- 2. NMR Spectrometer Setup and Data Acquisition:
- Acquire a 1D ¹H NMR spectrum.
- Key Acquisition Parameters:
 - Pulse angle: 90° pulse for accurate quantification.
 - Recycle delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation. This is typically 30-60 seconds for small molecules.
 - Number of scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for
 1% integration error).[2]
 - Digital resolution: Ensure a sufficient number of data points (at least 32K).



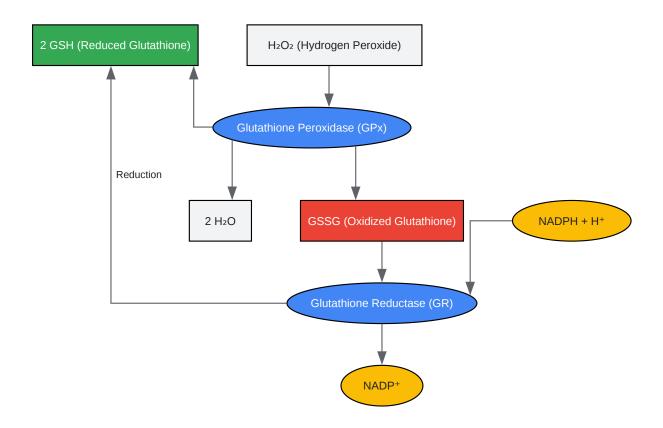
- 3. Data Processing and Quantification:
- Apply an exponential window function with minimal line broadening.
- Perform Fourier transformation, phasing, and careful baseline correction.
- Integrate well-resolved signals of both glutathione and the internal standard.
- Calculate the concentration of glutathione using the following formula: Concentration_GSH =
 (Integral_GSH / N_protons_GSH) * (N_protons_Std / Integral_Std) * (Moles_Std / Volume)
 where N_protons is the number of protons giving rise to the integrated signal.

Mandatory Visualizations

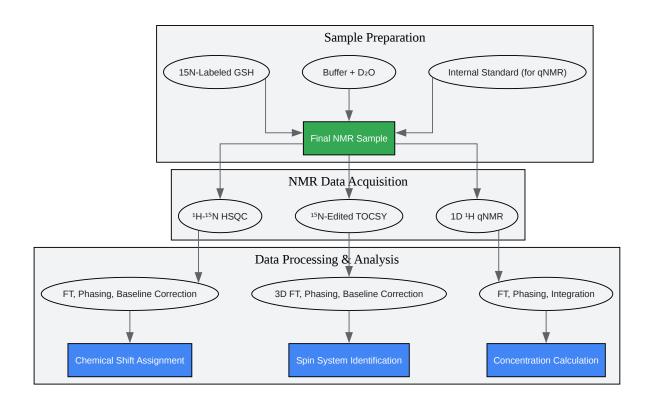












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